Journal Name:Chemical Science
Journal ISSN:2041-6520
IF:7.6
Journal Website:https://pubs.rsc.org/en/journals/journalissues/sc
Year of Origin:2010
Publisher:Royal Society of Chemistry
Number of Articles Per Year:1413
Publishing Cycle:
OA or Not:Not
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC90225K
A graphical abstract is available for this content
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC90224B
A graphical abstract is available for this content
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC90211K
Correction for ‘Fast and scalable solvent-free access to Lappert's heavier tetrylenes E{N(SiMe3)2}2 (E = Ge, Sn, Pb) and ECl{N(SiMe3)2} (E = Ge, Sn)’ by Javier A. Cabeza et al., Chem. Sci., 2023, https://doi.org/10.1039/D3SC02709K.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03304J
In LnO2 (Ln = Ce, Pr, and Tb), the amount of Ln 4f mixing with O 2p orbitals was determined by O K-edge X-ray absorption near edge (XANES) spectroscopy and was similar to the amount of mixing between the Ln 5d and O 2p orbitals. This similarity was unexpected since the 4f orbitals are generally perceived to be “core-like” and can only weakly stabilize ligand orbitals through covalent interactions. While the degree of orbital mixing seems incompatible with this view, orbital mixing alone does not determine the degree of stabilization provided by a covalent interaction. We used a Hubbard model to determine this stabilization from the energies of the O 2p to 4f, 5d(eg), and 5d(t2g) excited charge-transfer states and the amount of excited state character mixed into the ground state, which was determined using Ln L3-edge and O K-edge XANES spectroscopy. The largest amount of stabilization due to mixing between the Ln 4f and O 2p orbitals was 1.6(1) eV in CeO2. While this energy is substantial, the stabilization provided by mixing between the Ln 5d and O 2p orbitals was an order of magnitude greater consistent with the perception that covalent bonding in the lanthanides is largely driven by the 5d orbitals rather than the 4f orbitals.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC02679E
Among the rare bimetallic complexes known for the reduction of CO2, CoIICoII and ZnIICoII hexamine cryptates are described as efficient photocatalysts. In close relation to the active sites of natural, CO2-reducing enzymes, we recently reported the asymmetric cryptand {NSNN}m ({NSNN}m = N[(CH2)2SCH2(m-C6H4)CH2NH(CH2)2]3N) comprising distinct sulphur- and nitrogen-rich binding sites and the corresponding CuIMII (MII = CoII, NiII, CuII) complexes. To gain insight into the effect of metals in different oxidation states and sulphur-incorporation on the photocatalytic activity, we herein investigate the CuICoII complex of {NSNN}m as catalyst for the visible light-driven reduction of CO2. After 24 h irradiation with LED light of 450 nm, CuICoII-{NSNN}m shows a high efficiency for the photocatalytic CO2-to-CO conversion with 9.22 μmol corresponding to a turnover number of 2305 and a high selectivity of 98% over the competing H2 production despite working in an acetonitrile/water (4 : 1) mixture. Experiments with mononuclear counterparts and computational studies show that the high activity can be attributed to synergistic catalysis between Cu and Co. Furthermore, it was shown that an increase of the metal distance results in the loss of synergistic effects and rather single-sited Co catalysis is observed.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC05263J
Herein, we present a synthetic procedure for the facile and general preparation of novel S-alkenyl and dienyl phosphoro(di)thioates for the first time. Extensive mechanistic investigations support that the reactions rely on a photochemical excitation of a halogen-bonding complex, formed with a phosphorothioate salt and an alkenyl or dienyl bromide, which light-induced fragmentation leads to the formation of the desired products through a radical-based pathway. The substrate scope is broad and exhibits a wide functional group tolerance in the formation of the final compounds, including molecules derived from natural products, all with unknown and potentially interesting biological properties. Eventually, a very efficient continuous flow protocol was developed for the upscale of these reactions.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03613H
The innate immune response is vital for the success of prophylactic vaccines and immunotherapies. Control of signaling in innate immune pathways can improve prophylactic vaccines by inhibiting unfavorable systemic inflammation and immunotherapies by enhancing immune stimulation. In this work, we developed a machine learning-enabled active learning pipeline to guide in vitro experimental screening and discovery of small molecule immunomodulators that improve immune responses by altering the signaling activity of innate immune responses stimulated by traditional pattern recognition receptor agonists. Molecules were tested by in vitro high throughput screening (HTS) where we measured modulation of the nuclear factor κ-light-chain-enhancer of activated B-cells (NF-κB) and the interferon regulatory factors (IRF) pathways. These data were used to train data-driven predictive models linking molecular structure to modulation of the NF-κB and IRF responses using deep representational learning, Gaussian process regression, and Bayesian optimization. By interleaving successive rounds of model training and in vitro HTS, we performed an active learning-guided traversal of a 139 998 molecule library. After sampling only ∼2% of the library, we discovered viable molecules with unprecedented immunomodulatory capacity, including those capable of suppressing NF-κB activity by up to 15-fold, elevating NF-κB activity by up to 5-fold, and elevating IRF activity by up to 6-fold. We extracted chemical design rules identifying particular chemical fragments as principal drivers of specific immunomodulation behaviors. We validated the immunomodulatory effect of a subset of our top candidates by measuring cytokine release profiles. Of these, one molecule induced a 3-fold enhancement in IFN-β production when delivered with a cyclic di-nucleotide stimulator of interferon genes (STING) agonist. In sum, our machine learning-enabled screening approach presents an efficient immunomodulator discovery pipeline that has furnished a library of novel small molecules with a strong capacity to enhance or suppress innate immune signaling pathways to shape and improve prophylactic vaccination and immunotherapies.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04711C
Propane Dehydrogenation is a key technology, where Pt-based catalysts have widely been investigated in industry and academia, with development exploring the use of promoters (Sn, Zn, Ga, etc.) and additives (Na, K, Ca, Si, etc.) towards improved catalytic performances. Recent studies have focused on the role of Ga promotion: while computations suggest that Ga plays a key role in enhancing catalytic selectivity and stability of PtGa catalysts through Pt-site isolation as well as morphological changes, experimental evidence are lacking because of the use of oxide supports that prevent more detailed investigation. Here, we develop a methodology to generate Pt and PtGa nanoparticles with tailored interfaces on carbon supports by combining surface organometallic chemistry (SOMC) and specific thermolytic molecular precursors containing or not siloxide ligands. This approach enables the preparation of supported nanoparticles, exhibiting or not an oxide interface, suitable for state-of-the art electron microscopy and XANES characterization. We show that the introduction of Ga enables the formation of homogenously alloyed, amorphous PtGa nanoparticles, in sharp contrast to highly crystalline monometallic Pt nanoparticles. Furthermore, the presence of an oxide interface is shown to stabilize the formation of small particles, at the expense of propene selectivity loss (formation of cracking side-products, methane/ethene), explaining the use of additives such as Na, K and Ca in industrial catalysts.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04853E
Catalyzing conversion is a promising approach to unlock the theoretical potentials of the I2/I− redox couple in aqueous Fe–I2 electrochemistry. However, most reported results only obtain one-directional efficient iodine conversion and cannot realize a balance of full reduction and reoxidation, thereby resulting in rapid capacity decay and/or low coulombic efficiency. Herein, the concept of bidirectional catalysis based on a core–shell structured composite cathode design, which accelerates the formation and the decomposition of FeI2 simultaneously during battery dynamic cycling, is proposed to regulate the Fe–I2 electrochemical reactions. Notably, the functional matrix integrates N, P co-doping and FeP nanocrystals into a carbon shell to achieve bidirectional catalysis. More specifically, the carbon shell acts as a physical barrier to effectively capture active species within its confined environment, N, P heteroatoms function better in directing the iodine reduction and FeP facilitates the decomposition of FeI2. As confirmed with in situ and ex situ analysis, the Fe–I2 cell operates a one-step but reversible I2/FeI2 pair with enhanced kinetics. Consequently, the composite cathode exhibits a reversible Fe2+ storage capability of 202 mA h g−1 with a capacity fading rate of 0.016% per cycle over 500 cycles. Further, a stable pouch cell was fabricated and yielded an energy density of 146 W h kgiodine−1. Moreover, postmortem analysis reveals that the capacity decay of the Fe–I2 cell originates from anodic degradation rather than the accumulation of inactive iodine. This study represents a promising direction to manipulate iodine redox in rechargeable metal–iodine batteries.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03059H
The human selenoprotein H is the only selenocysteine-containing protein that is located in the cell's nucleolus. In vivo studies have suggested that it plays some role in DNA binding, consumption of reactive oxygen species, and may serve as a safeguard against cancers. However, the protein has never been isolated and, as a result, not yet fully characterized. Here, we used a semi-synthetic approach to obtain the full selenoprotein H with a S43T mutation. Using biolayer interferometry, we also show that the Cys-containing mutant of selenoprotein H is capable of binding DNA with sub-micromolar affinity. Employing state-of-the-art expressed protein ligation (EPL), our devised semi-synthetic approach can be utilized for the production of numerous, hard-to-obtain proteins of biological and therapeutic relevance.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03184E
In fused donor–acceptor (D–A) ensembles, rapid charge recombination often occurs because the D and A units are spatially close and strongly coupled. To the best of our knowledge, a long-lived charge separated (CS) state is still elusive in such systems. The results presented here show that symmetric annulation of two tetrathiafulvalene (TTF) donors to a central tetraazapyrene (TAP) acceptor via two quinoxaline units leads to a CS state lifetime of a few ns. A detailed study of the electronic interactions between TTF and TAP units in the ground and excited states was performed and compared with the asymmetric counterpart by cyclic voltammetry, optical absorption and ultrafast transient absorption spectroscopy. The results demonstrate that the photoinduced asymmetric charge trapping between two TTFs significantly stabilizes the CS state, which is also verified theoretically.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04688E
Electrocatalytic urea synthesis under mild conditions via the nitrogen (N2) and carbon monoxide (CO) coupling represents an ideal and green alternative to the energy-intensive traditional synthetic protocol. However, this process is challenging due to the more favorable CO adsorption than N2 at the catalytic site, making the formation of the key urea precursor (*NCON) extremely difficult. Herein, we theoretically construct a spatially isolated dual-site (DS) catalyst with the confinement effect to manipulate the competitive CO and N2 adsorption, which successfully guarantees the dominant horizontal N2 adsorption and subsequent efficient *NCON formation via C–N coupling and achieves efficient urea synthesis. Among all the computationally evaluated candidates, the catalyst with dual V sites anchored on 4N-doped graphene (DS-VN4) stands out and shows a moderate energy barrier for C–N coupling and a low theoretical limiting potential of −0.50 V for urea production, which simultaneously suppresses the ammonia production and hydrogen evolution. The confined dual-site introduced in this computational work has the potential to not only properly address part of the challenges toward efficient urea electrosynthesis from CO and N2 but also provide an elegant theoretical strategy for fine-tuning the strength of chemical bonds to achieve a rational catalyst design.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC02761A
Plasmids are ubiquitous in biology, where they are used to study gene-function relationships and intricate molecular networks, and hold potential as therapeutic devices. Developing methods to control their function will advance their application in research and may also expedite their translation to clinical settings. Light is an attractive stimulus to conditionally regulate plasmid expression as it is non-invasive, and its properties such as wavelength, intensity, and duration can be adjusted to minimise cellular toxicity and increase penetration. Herein, we have developed a method to site-specifically introduce photocages into plasmids, by resynthesising one strand in a manner similar to Kunkel mutagenesis. Unlike alternative approaches to chemically modify plasmids, this method is sequence-independent at the site of modification and uses commercially available phosphoramidites. To generate our light-activated (LA) plasmids, photocleavable biotinylated nucleobases were introduced at specific sites across the T7 and CMV promoters on plasmids and bound to streptavidin to sterically block access. These LA-plasmids were then successfully used to control expression in both cell-free systems (T7 promoter) and mammalian cells (CMV promoter). These light-activated plasmids might be used to remotely control cellular activity and reduce off-target toxicity for future medical use. Our simple approach to plasmid modification might also be used to introduce novel chemical moieties for advanced function.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC90221H
A graphical abstract is available for this content
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03081D
The use of trialkylphosphonium oxoborates (TOB) as catalysts is reported. The site-isolated borate counter anion in a TOB catalyst increases the availability of C(sp3)–H to interact with electron donor substrates. The catalytic protocol is applicable to a wide range of substrates in the acetalization reaction and provides excellent chemoselectivity in the acetalization over thioacetalization in the presence of alcohols and thiols, which is otherwise hard to achieve using typical acid catalysts. Experimental and computational studies revealed that the TOB catalysts have multiple preorganized C(sp3)–Hs that serve as a mimic of oxyanion holes, which can stabilize the oxyanion intermediates via multiple C(sp3)–H non-classical hydrogen bond interactions.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC90229C
A graphical abstract is available for this content
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC03675H
Annularly 1,3-localized singlet diradicals are energetic and homolytic intermediates, but commonly too short-lived for widespread utilization. Herein, we describe a direct observation of a long-lived and seven-membered singlet diradical, oxepine-3,6-dione-2,7-diyl (OXPID), via spectroscopic experiments and also theoretical evidence from computational studies, which is generated via photo-induced ring-expansion of 2,3-diaryl-1,4-naphthoquinone epoxide (DNQO). The photo-generated OXPID reverts to the thermally stable σ-bonded DNQO with t1/2 in the μs level, thus constituting a novel class of T-type molecular photoswitches with high light-energy conversion efficiency (η = 7.8–33%). Meanwhile, the OXPID is equilibrated to a seven-membered cyclic 1,3-dipole as an electronic tautomer that can be captured by ring-strained dipolarophiles with an ultrafast cycloaddition rate (k2CA up to 109 M−1 s−1). The T-type photoswitchable DNQO is then exploited to be a highly selective and recyclable photoclick reagent, enabling spatiotemporal-resolved bioorthogonal ligation on living cell membranes via a tailored DNQO-Cy3 probe.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04474B
An unprecedented nickel-catalysed enantioselective hydromonofluoromethylation of 1,3-enynes is developed, allowing the diverse access to monofluoromethyl-tethered axially chiral allenes, including the challenging deuterated monofluoromethyl (CD2F)-tethered ones that are otherwise inaccessible. It represents the first asymmetric 1,4-hydrofunctionalization of 1,3-enynes using low-cost asymmetric nickel catalysis, thus opening a new avenue for the activation of 1,3-enynes in reaction development. The utility is further verified by its broad substrate scope, good functionality tolerance, mild conditions, and diversified product elaborations toward other valuable fluorinated structures. Mechanistic experiments and DFT calculations provide insights into the reaction mechanism and the origin of the enantioselectivity.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04296K
Phase changes in colloidal semiconductor nanocrystals (NCs) are essential in material design and device applications. However, the transition pathways have yet to be sufficiently studied, and a better understanding of the underlying mechanisms is needed. In this work, a complete ligand-assisted phase transition from zinc blende (ZB) to wurtzite (WZ) is observed in CdSe nanoplatelets (NPLs). By monitoring with in situ absorption spectra along with electrospray ionization mass spectrometry (ESI-MS), we demonstrated that the transition process is a ligand-assisted covalent inorganic complex (CIC)-mediated phase transition pathway, which involves three steps, ligand exchange on ZB CdSe NPLs (Step 1), dissolution of NPLs to form CICs (Step 2), and conversion of CdSe–CIC assemblies to WZ CdSe NPLs (Step 3). In particular, CICs can be directly anisotropically grown to WZ CdSe NPL without other intermediates, following pseudo-first-order kinetics (kobs = 9.17 × 10−5 s−1). Furthermore, we demonstrated that CICs are also present and play an essential role in the phase transition of ZnS NPLs from WZ to ZB structure. This study proposes a new crystal transformation pathway and elucidates a general phase-transition mechanism, facilitating precise functional nanomaterial design.
Chemical Science ( IF 7.6 ) Pub Date : , DOI: 10.1039/D3SC04317G
Electronic structure methods offer in principle accurate predictions of molecular properties, however, their applicability is limited by computational costs. Empirical methods are cheaper, but come with inherent approximations and are dependent on the quality and quantity of training data. The rise of machine learning (ML) force fields (FFs) exacerbates limitations related to training data even further, especially for condensed-phase systems for which the generation of large and high-quality training datasets is difficult. Here, we propose a hybrid ML/classical FF model that is parametrized exclusively on high-quality ab initio data of dimers and monomers in vacuum but is transferable to condensed-phase systems. The proposed hybrid model combines our previous ML-parametrized classical model with ML corrections for situations where classical approximations break down, thus combining the robustness and efficiency of classical FFs with the flexibility of ML. Extensive validation on benchmarking datasets and experimental condensed-phase data, including organic liquids and small-molecule crystal structures, showcases how the proposed approach may promote FF development and unlock the full potential of classical FFs.
共15102条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.9 | 135 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/chemsci
- Submission Guidelines
- https://www.rsc.org/publishing/journals/guidelines/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Edge articles Minireviews Perspectives Comments